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Compound of Interest

Compound Name: Phenethicillin (potassium)
Cat. No.: B14116987
Get Quote
\ J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of
phenethicillin potassium, a semi-synthetic antibiotic belonging to the penicillin class.[1] This
document details the methodologies for nuclear magnetic resonance (NMR) spectroscopy,
mass spectrometry (MS), Fourier-transform infrared (FTIR) spectroscopy, and ultraviolet-visible
(UV-Vis) spectroscopy, presenting key quantitative data for the characterization of this
pharmaceutical compound.

Chemical and Physical Properties

Phenethicillin potassium, chemically known as potassium (2S,5R,6R)-3,3-dimethyl-7-ox0-6-(2-
phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, is a white crystalline
solid that is freely soluble in water.[2] It is the potassium salt of phenethicillin, a narrow-
spectrum, beta-lactamase-sensitive penicillin.[2][3]

© 2026 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b14116987#bc-rfq
https://www.drugfuture.com/chemdata/phenethicillin-potassium.html
https://pubchem.ncbi.nlm.nih.gov/compound/Phenethicillin-_potassium
https://pubchem.ncbi.nlm.nih.gov/compound/Phenethicillin-_potassium
https://pubchem.ncbi.nlm.nih.gov/compound/Pheneticillin-potassium
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14116987?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
Chemical Formula C17H10KN205S [11[3]
Molecular Weight 402.51 g/mol [1][3]

CAS Number 132-93-4 [3]
Appearance White crystalline solid [2]
Solubility Freely soluble in water [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of
phenethicillin potassium. While specific experimental data for phenethicillin potassium is not
readily available in the public domain, a general protocol for the NMR analysis of penicillins can
be described.

Experimental Protocol: 'H and **C NMR

Sample Preparation: A sample of phenethicillin potassium is dissolved in a suitable deuterated
solvent, such as deuterium oxide (D20) or dimethyl sulfoxide-de (DMSO-ds), at a concentration
of approximately 5-10 mg/mL. A small amount of a reference standard, such as
tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-ds acid sodium salt (TSP), is
added for chemical shift calibration.

Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency
of 400 MHz or higher, is used for analysis. The instrument is equipped with a broadband probe
capable of detecting both *H and 13C nuclei.

Data Acquisition:

e 1H NMR: A standard one-dimensional proton NMR spectrum is acquired. Typical parameters
include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-
to-noise ratio (e.g., 16-64 scans), a relaxation delay of 1-5 seconds, and a pulse angle of 30-
90 degrees.
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e 13C NMR: A proton-decoupled 3C NMR spectrum is acquired. Due to the lower natural

abundance and sensitivity of the 13C nucleus, a larger number of scans (e.g., 1024 or more)

and a longer relaxation delay may be required. The spectral width is typically 0-220 ppm.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

Expected 'H NMR Spectral Data (Hypothetical)

Based on the structure of phenethicillin potassium and typical chemical shifts for similar

penicillin derivatives, the following proton signals can be anticipated. Please note that these are

estimated values and actual experimental data may vary.

Chemical Shift (5,

Coupling Constant

Multiplicity Assignment

ppm) (3, Hz)

Aromatic protons
~7.3-75 m

(phenoxy group)

Aromatic protons
~6.9-7.1 m

(phenoxy group)
~5.5-5.7 d ~4-5 H-5 (B-lactam ring)
~5.4-5.6 dd ~4-5, ~8-9 H-6 (B-lactam ring)

CH (phenoxypropyl
~4.8-5.0 q ~7 . P . YPropy

side chain)
~4.2-4.4 S H-2 (thiazolidine ring)

CHs (phenoxypropyl
~1.5-1.7 d ~7 . 2 (p . YPIopY

side chain)
~1.4-1.6 s CHs (gem-dimethyl)
~1.2-1.4 S CHs (gem-dimethyl)

Expected *C NMR Spectral Data (Hypothetical)
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The proton-decoupled *C NMR spectrum of phenethicillin potassium is expected to show
distinct signals for each carbon atom in a unique chemical environment. PubChem indicates
the existence of a 133C NMR spectrum, though the specific data is not provided.[3]

Chemical Shift (6, ppm) Assignment

~175-178 C=0 (carboxyl)

~172-175 C=0 (amide, B-lactam)
~168-171 C=0 (amide, side chain)
~155-158 C-O (aromatic)

~115-130 Aromatic carbons

~75-78 C-O (phenoxypropyl side chain)
~68-71 C-5 (B-lactam ring)

~65-68 C-2 (thiazolidine ring)

~58-61 C-6 (B-lactam ring)

~63-66 C-3 (thiazolidine ring)

~30-33 CHs (gem-dimethyl)

~25-28 CHs (gem-dimethyl)

~18-21 CHs (phenoxypropyl side chain)

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of
phenethicillin potassium, aiding in its identification and structural confirmation.

Experimental Protocol: Electrospray lonization Mass
Spectrometry (ESI-MS)

Sample Preparation: A dilute solution of phenethicillin potassium is prepared in a suitable
solvent system, typically a mixture of water and a volatile organic solvent like acetonitrile or
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methanol, often with the addition of a small amount of an acid (e.g., formic acid) or base to
promote ionization.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is
used. This can be a standalone mass analyzer (e.g., quadrupole) or a tandem mass
spectrometer (e.g., QqQ, Q-TOF) for fragmentation studies (MS/MS).

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or
after separation by liquid chromatography (LC).

e Full Scan MS: The instrument is operated in full scan mode to detect the molecular ion. For
phenethicillin, the expected protonated molecule [M+H]* would have an m/z of 365.1, and
the deprotonated molecule [M-K+H]~ would have an m/z of 363.1. The potassium adduct [M-
K+2Na]* might also be observed.

e Tandem MS (MS/MS): The molecular ion is selected in the first mass analyzer and subjected
to collision-induced dissociation (CID) in a collision cell. The resulting fragment ions are then
analyzed in the second mass analyzer.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and
characteristic fragment ions. The fragmentation pattern provides structural information.

Expected Fragmentation Pattern

Based on the known fragmentation of penicillins, the following key fragmentation pathways are
expected for phenethicillin:

o Cleavage of the B-lactam ring: This is a characteristic fragmentation for penicillins and would
lead to several diagnostic ions.

o Loss of the side chain: Fragmentation of the amide bond connecting the phenoxypropyl side
chain to the 6-aminopenicillanic acid (6-APA) core.
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Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in
phenethicillin potassium.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

Sample Preparation: A small amount of the solid phenethicillin potassium powder is placed
directly onto the ATR crystal. No further sample preparation is typically required. Alternatively, a
potassium bromide (KBr) pellet can be prepared by mixing a small amount of the sample with
dry KBr powder and pressing it into a transparent disk.

Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used. The ATR
crystal is typically diamond or zinc selenide.

Data Acquisition: A background spectrum of the empty ATR crystal is first collected. Then, the
sample spectrum is recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm~1
over the range of 4000-400 cm™1,

Data Processing: The sample spectrum is ratioed against the background spectrum to produce
the final absorbance or transmittance spectrum. The spectrum is then analyzed for the
presence of characteristic absorption bands.

Key FTIR Absorption Bands

The FTIR spectrum of phenethicillin potassium is expected to show characteristic absorption
bands corresponding to its various functional groups.
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Wavenumber (cm~?)

Functional Group

Vibrational Mode

~3300-3400 N-H (amide) Stretching
~3000-3100 C-H (aromatic) Stretching
~2850-2960 C-H (aliphatic) Stretching
~1760-1780 C=0 (B-lactam) Stretching
~1680-1700 C=0 (amide 1) Stretching

~1600, ~1490 C=C (aromaitic) Stretching
~1520-1540 N-H bend (amide II) Bending

~1240 C-O (ether) Asymmetric Stretching
~1080 C-O (ether) Symmetric Stretching
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Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for the quantitative analysis of phenethicillin potassium and for
monitoring its stability.

Experimental Protocol: UV-Vis Spectrophotometry

Sample Preparation: A stock solution of phenethicillin potassium is prepared by accurately
weighing a known amount of the substance and dissolving it in a suitable solvent, such as
water or a buffer solution. A series of standard solutions of known concentrations are prepared
by diluting the stock solution.
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Instrumentation: A double-beam UV-Vis spectrophotometer is used for the analysis. Quartz
cuvettes with a 1 cm path length are typically employed.

Data Acquisition: The spectrophotometer is blanked with the solvent used to prepare the
samples. The absorbance of each standard solution is measured at the wavelength of
maximum absorbance (Amax). The Amax for penicillins is typically in the UV region. For some
penicillins, a spectrophotometric method involving reaction with ammonium vanadate and
measurement at 750 nm has been described.[4]

Data Analysis: A calibration curve is constructed by plotting the absorbance versus the
concentration of the standard solutions. The concentration of an unknown sample can then be
determined from its absorbance using the calibration curve.

Expected UV-Vis Spectral Data

Phenethicillin potassium is expected to exhibit UV absorbance due to its aromatic phenoxy
group and the B-lactam ring. The exact Amax and molar absorptivity would need to be
determined experimentally.

Parameter Expected Value

In the UV region (specific value to be
Amax )
determined)

To be determined from the slope of the

Molar Absorpiivity (¢) calibration curve
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Conclusion

The spectroscopic techniques of NMR, MS, FTIR, and UV-Vis provide a comprehensive
analytical toolkit for the characterization and quality control of phenethicillin potassium. This
guide outlines the fundamental experimental protocols and expected spectral features for this
important antibiotic. While specific, publicly available quantitative data for phenethicillin
potassium is limited, the methodologies and general spectral characteristics described herein
provide a solid foundation for researchers, scientists, and drug development professionals
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working with this compound. It is recommended that experimental data be acquired under
specific laboratory conditions for precise characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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